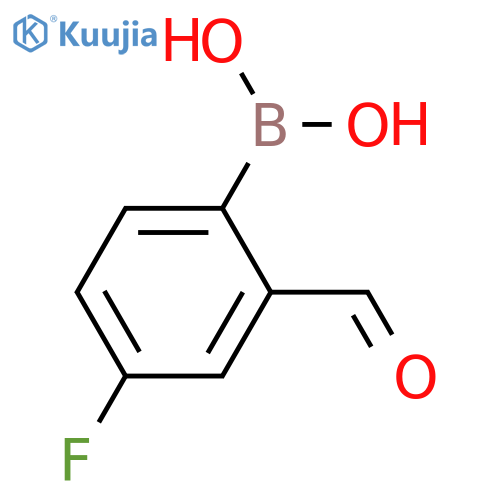

Sustainable Passerini-tetrazole three component reaction (PT-3CR): selective synthesis of oxaborol-tetrazoles

,

Chemical Communications (Cambridge,

2021,

57(76),

9708-9711